molecular formula C21H35NO3 B3161527 Monomethyl auristatin E intermediate-13 CAS No. 870640-64-5

Monomethyl auristatin E intermediate-13

Numéro de catalogue: B3161527
Numéro CAS: 870640-64-5
Poids moléculaire: 349.5 g/mol
Clé InChI: FJVJLCHQFIDUCO-HQRMLTQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Monomethyl auristatin E intermediate-13 is a useful research compound. Its molecular formula is C21H35NO3 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl (3R,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO3/c1-8-16(2)20(22(6)15-17-12-10-9-11-13-17)18(24-7)14-19(23)25-21(3,4)5/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVJLCHQFIDUCO-HQRMLTQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Monomethyl Auristatin E (MMAE) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. Due to its extreme cytotoxicity, MMAE is not used as a standalone drug but as a payload in antibody-drug conjugates (ADCs). In ADCs, MMAE is linked to a monoclonal antibody that directs it to cancer cells, minimizing systemic toxicity. The synthesis of this complex pentapeptide involves a multi-step process with several key intermediates. Understanding the chemical properties and ensuring the purity of these intermediates is paramount for the successful synthesis of high-quality, safe, and effective MMAE-based ADCs.

Chemical Properties of Key MMAE Intermediates

The synthesis of MMAE typically follows a convergent approach, where key fragments are synthesized separately and then coupled. The purity of each intermediate directly impacts the quality of the final MMAE product. Rigorous assessment of intermediates, such as N-Boc-protected amino acids and di/tri-peptide fragments, is crucial. Below is a summary of the available chemical properties for some known intermediates in the MMAE synthesis pathway.

PropertyMMAE Intermediate-2MMAE Intermediate-9Monomethyl Auristatin E (MMAE)
Chemical Name (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-aminetert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate(S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide
Molecular Formula C₁₅H₂₇NO₆C₂₂H₃₅NO₅C₃₉H₆₇N₅O₇
Molecular Weight 317.38 g/mol 393.52 g/mol 717.98 g/mol
CAS Number Not available120205-58-5474645-27-7
Role in Synthesis A key building block in the multi-step chemical synthesis.A crucial precursor in the total synthesis of the MMAE peptide backbone.The final active cytotoxic payload for antibody-drug conjugates.
Physical Form Typically supplied as a solid.Not specifiedSolid
Solubility Not specifiedNot specifiedSoluble in DMSO up to 20 mM.

Stability and Storage of Auristatin Intermediates

The stability of auristatin intermediates is a critical factor in ensuring the quality and efficacy of the final ADC. Degradation can lead to impurities that may reduce potency or introduce toxicity.

Storage Recommendations:

  • Short-term storage: Store at 2-8°C.

  • Long-term storage: Store at -20°C.

  • Handling: Protect from light and moisture.

Forced Degradation Studies: Forced degradation studies are performed to understand the intrinsic stability of auristatin intermediates and to identify potential degradation products. Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: 3% to 30% H₂O₂ at room temperature or elevated temperatures.

High-Performance Liquid Chromatography (HPLC) is the primary technique used to monitor the stability of these intermediates over time.

Experimental Protocols

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of MMAE intermediates. The following are representative protocols for key analytical experiments.

Objective: To determine the purity of an intermediate and quantify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the intermediate in 1 mL of a 1:1 mixture of Mobile Phase A and B.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Objective: To confirm the molecular weight of the intermediate.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Conditions: A reversed-phase column with a gradient elution using a mixture of methanol, water, and formic acid.

  • Mass Spectrometry Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 100 - 1000.

  • Sample Preparation: Prepare a dilute solution of the intermediate (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is determined and compared to the theoretical molecular weight.

Monomethyl auristatin E intermediate-13 CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent.[1] Due to its high cytotoxicity, it is not used as a standalone drug but is a critical component of antibody-drug conjugates (ADCs).[1][2] In this role, it is attached to a monoclonal antibody that targets specific antigens on cancer cells, enabling directed delivery of the cytotoxic payload.[1][2] MMAE is a synthetic analogue of the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[3]

Mechanism of Action

Monomethyl auristatin E functions as a powerful antimitotic agent by inhibiting the polymerization of tubulin.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[6] In the context of an ADC, the linker attaching MMAE to the antibody is designed to be stable in the bloodstream but is cleaved by enzymes like cathepsin once the ADC is internalized by the target cancer cell.[1] This intracellular release activates the cytotoxic mechanism of MMAE.[1]

Identifiers and Chemical Properties

A comprehensive list of identifiers and chemical properties for Monomethyl auristatin E is provided below.

Identifier TypeIdentifierSource
CAS Number 474645-27-7[1][7][8][9]
Molecular Formula C39H67N5O7[2][6][7][8][]
Molecular Weight 717.98 g/mol [8][]
718.0 g/mol [6][7]
717.97858 g/mol [2]
IUPAC Name (2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide[1][6][]
Synonyms MMAE, Vedotin, Monomethylauristatin E[2][6][7][]
InChI Key DASWEROEPLKSEI-UIJRFTGLSA-N[2][7][8][]
SMILES CC--INVALID-LINK----INVALID-LINK--N1CCC[C@H]1--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--O)OC)OC">C@@HN(C)C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC[2]
Physicochemical and Biological Properties
PropertyValueSource
Appearance White to Off-white Solid/Powder[8][]
Purity ≥98.0% by HPLC[8][]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly, Sonicated)[]
Insoluble in Water[]
DMF: 20 mg/ml[7]
DMSO: 5 mg/ml[7]
Ethanol: 25 mg/ml[7]
PBS (pH 7.2): 0.5 mg/ml[7]
Storage Temperature -20°C for long term (months to years)[8][]
2-8°C for short term (days to weeks)[]
Biological Activity Potent antimitotic agent; inhibits tubulin polymerization.[1][4][6][7]
In Vitro Cytotoxicity (EC50) 0.14–0.5 nM (non-targeted)[11][12]
In Vitro Cytotoxicity (GIC50) 0.22 nM (BT474 cells), 0.49 nM (MDA-MB-361-DYT2 cells), 0.54 nM (N87 cells)[5]

Experimental Protocols

Synthesis of Monomethyl Auristatin E

The total synthesis of MMAE is a multi-step process that involves the sequential coupling of several key intermediates and unique amino acid fragments.[3] A general overview of the synthetic strategy is as follows:

  • Preparation of Key Intermediates : The synthesis begins with the preparation of the constituent amino acid units, which include N-methyl-L-valine, L-valine, a dolaisoleucine analogue, and a dolaproine analogue.[3]

  • Fragment Coupling : These intermediates are then coupled in a specific sequence to construct the pentapeptide-like backbone of MMAE.[3]

  • C-terminal Capping : The final step involves the capping of the C-terminus with a norephedrine derivative.[3]

A more detailed, step-by-step protocol can be found in various scientific publications and patent literature.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism of action of an MMAE-based antibody-drug conjugate.

MMAE_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (MMAE linked to Antibody) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion MMAE Released MMAE Lysosome->MMAE 4. Linker Cleavage (Release of MMAE) Tubulin Tubulin Dimers MMAE->Tubulin 5. Binding Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Cell Cycle Arrest

Caption: Mechanism of action of an MMAE-based antibody-drug conjugate.

References

The Synthetic Evolution of a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and Synthesis of Auristatin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthetic history of auristatins, a class of exceptionally potent cytotoxic agents that have become a cornerstone in the development of antibody-drug conjugates (ADCs). We will delve into the foundational discovery of the natural product precursor, dolastatin 10, the synthetic challenges that spurred the development of its analogues, and the detailed methodologies for creating the crucial intermediates that form the backbone of these powerful molecules.

From Sea Hare to Synthesis: The Genesis of Auristatins

The story of auristatins begins with the marine shell-less mollusk, the sea hare Dolabella auricularia. In a research effort spanning two decades, Dr. George R. Pettit and his team isolated a series of unique peptides with remarkable cell growth inhibitory properties. The most potent of these was dolastatin 10 , a pentapeptide containing several unique amino acid subunits, first reported in 1987. Dolastatin 10 exhibited unprecedented potency in preclinical models, inhibiting the growth of cancer cells at nanomolar concentrations.

The primary challenge, however, was its scarcity. The yield of dolastatin 10 from its natural source was incredibly low, on the order of 10⁻⁶ to 10⁻⁷ percent, requiring massive quantities of the sea hare for minuscule amounts of the compound. This extreme rarity made further development and clinical application impossible without a viable synthetic route. This necessity became the mother of invention, driving the development of the total synthesis of dolastatin 10 and its synthetic analogues, which came to be known as auristatins .

Synthetic auristatins, such as the widely used Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) , were designed to be not only scalable but also amenable to chemical modification. A critical modification was the introduction of a secondary amine at the N-terminus, which allows for the attachment of a linker, enabling its conjugation to a monoclonal antibody to form an ADC. This targeted delivery system minimizes systemic toxicity and maximizes the agent's efficacy against cancer cells.

The Core Structure: Key Synthetic Intermediates

The auristatins are linear pentapeptide analogues whose complex structure is assembled from several non-canonical amino acid units. The total synthesis of molecules like MMAE is a multi-step process that relies on a convergent synthesis strategy. In this approach, key fragments (intermediates) are synthesized and purified independently before being coupled together in the final stages. This method is generally more efficient for complex molecules than a linear, step-by-step assembly.

The core structure of MMAE is comprised of four key amino acid units and a C-terminal capping group. The synthesis of these individual building blocks is the foundational challenge that must be overcome.

Table 1: Core Intermediates in the Synthesis of Monomethyl Auristatin E (MMAE)

Intermediate Name Common Abbreviation Chemical Structure Role in Final Molecule
N-methyl-L-valine MeVal N-terminal amino acid (P1 position)
L-Valine Val P2 position
Dolaisoleucine Dil P3 position, a unique amino acid
Dolaproine Dap P4 position, a unique amino acid

| Norephedrine derivative | - | | C-terminal capping unit (P5 position) |

Experimental Protocols: Synthesis of Key Fragments

The following protocols, compiled from established synthetic routes, detail the preparation of the crucial building blocks for MMAE. All reactions should be performed by trained personnel in a well-ventilated fume hood.

N-methylation of L-Valine

This procedure creates the N-terminal MeVal unit, a key component of many auristatins.

  • Objective: To introduce a single methyl group onto the primary amine of L-valine.

  • Reagents: L-valine, methanol, paraformaldehyde, sodium cyanoborohydride (NaBH₃CN), 1N HCl, 1N NaOH, diethyl ether.

  • Methodology:

    • Dissolve L-valine in methanol in a round-bottom flask.

    • Add paraformaldehyde and sodium cyanoborohydride to the solution.

    • Stir the reaction mixture at room temperature for approximately 24 hours.

    • Monitor the reaction for completion using an appropriate method (e.g., TLC).

    • Once complete, acidify the mixture with 1N HCl, followed by basification with 1N NaOH.

    • Extract the product, N-methyl-L-valine, with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Synthesis of the Dipeptide Fragment (Boc-Val-Dil-OMe)

This protocol describes the coupling of two key amino acid intermediates, L-valine and a protected form of dolaisoleucine.

  • Objective: To form the dipeptide Boc-L-Val-L-Dil-OMe through a standard peptide coupling reaction.

  • Reagents: Boc-L-Valine, Dolaisoleucine methyl ester (Dil-OMe), N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), dichloromethane (DCM), 1N HCl, saturated sodium bicarbonate solution, brine.

  • Methodology:

    • Dissolve Boc-L-Valine and HOBt in DCM in a reaction flask and cool to 0°C.

    • Add a solution of DCC in DCM dropwise to the mixture.

    • Stir the mixture at 0°C for 30 minutes, then add the Dolaisoleucine methyl ester.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel to afford the pure dipeptide.

Saponification of the Dipeptide Ester

This step is necessary to deprotect the C-terminus of the dipeptide, preparing it for coupling with the next fragment.

  • Objective: To hydrolyze the methyl ester of the dipeptide to a carboxylic acid.

Unraveling the Synthesis of a Potent Anti-Cancer Agent: A Technical Guide to Monomethyl Auristatin E (MMAE) and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) stands as a cornerstone in the development of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapies. This potent synthetic antineoplastic agent, a derivative of the natural product dolastatin 10, exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. When conjugated to a monoclonal antibody that specifically targets cancer cells, MMAE can be delivered directly to the tumor site, minimizing systemic toxicity and maximizing therapeutic efficacy.

This technical guide delves into the intricate synthetic pathways of MMAE, with a particular focus on the identification and reactivity of its synthetic intermediates. While the term "Monomethyl auristatin E intermediate-13" has been noted as a commercially available reagent in the synthesis of MMAE, a definitive public chemical structure for a compound with this specific designation remains elusive across scientific literature and patent databases. Synthetic routes often vary between manufacturers, leading to different numbering conventions for intermediates.

This guide, therefore, will focus on the well-documented, convergent synthetic strategies for MMAE, highlighting key reactive sites on plausible late-stage precursors that may be analogous to the designated "intermediate-13." Understanding the reactivity of these precursors is paramount for optimizing the synthesis of MMAE and for the development of novel auristatin-based ADCs.

The Convergent Synthesis of Monomethyl Auristatin E

The total synthesis of MMAE is a complex undertaking that involves the

An In-depth Technical Guide on the Theoretical vs. Experimental Yield of Intermediate-13

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the theoretical and experimental yields of a specific synthetic molecule, designated as intermediate-13. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Intermediates are crucial molecular entities in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1][][3] The efficiency of each synthetic step, measured by the reaction yield, directly impacts the overall cost-effectiveness and viability of the drug manufacturing process.[4]

Understanding Theoretical and Experimental Yield

In chemical reactions, the theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses.[5] It is calculated based on the stoichiometry of the balanced chemical equation. The experimental yield (or actual yield) is the amount of product actually obtained from a chemical reaction in the laboratory.[6] The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a key indicator of a reaction's efficiency.

Several factors can cause the experimental yield to be lower than the theoretical yield, including incomplete reactions, the occurrence of side reactions, and loss of product during purification and isolation steps.[7][8]

Synthesis of Intermediates 13a and 13b: A Case Study

A specific example of the synthesis of intermediates, designated as 13a and 13b , is presented in the scientific literature.[9] These intermediates are part of a synthetic route towards complex indole alkaloids. The following sections detail the experimental protocol and the reported yields for the final steps leading to these molecules.

Experimental Protocols

The synthesis of intermediates 13a and 13b involves a two-step process starting from a precursor molecule (intermediate 12a or 12b).[9]

Step 1: Raney-Ni Reduction [9]

  • Reagents and Conditions: Raney-Ni (500 wt%), Pyridine/Trifluoroacetic acid/Water (v/v/v = 2.1:1:1), 65 °C, 1 hour.[9]

  • Procedure: The starting material (12a or 12b) is treated with a significant excess of Raney-Nickel in a mixed solvent system of pyridine, trifluoroacetic acid, and water. The reaction mixture is heated to 65°C for one hour to effect the desired chemical transformation.

Step 2: Iodination [9]

  • Reagents and Conditions: Iodine (I2, 11.5 equiv), Potassium hydroxide (KOH, 10.5 equiv), Methanol (MeOH), 0 °C, 2 hours.[9]

  • Procedure: The product from the first step is subjected to iodination using a large excess of iodine and potassium hydroxide in methanol at a reduced temperature of 0°C for two hours to yield the final intermediate (13a or 13b).

Data on Experimental Yields

The following table summarizes the reported experimental yields for the two-step synthesis of intermediates 13a and 13b.[9] It is important to note that the reported yields are for the combined two-step process.

IntermediateExperimental Yield (2 steps)
13a65%
13b60%

Data sourced from Chemistry - A European Journal.[9]

Theoretical Yield Considerations

The theoretical yield for a multi-step synthesis is calculated by assuming a 100% yield for each individual step. The overall theoretical yield is then determined by the initial amount of the limiting reagent at the start of the synthetic sequence. To calculate the overall theoretical yield for the synthesis of 13a and 13b, one would need the initial amount of the starting material for the entire synthetic pathway and the stoichiometry of each reaction.

For the final two steps described, the theoretical yield would be calculated based on the amount of intermediate 12a or 12b used as the starting material for the Raney-Ni reduction step, assuming it is the limiting reagent. For instance, if one mole of intermediate 12a was used, the theoretical yield of 13a would be one mole, assuming a 1:1 molar ratio for the overall transformation.

The discrepancy between a 100% theoretical yield and the reported experimental yields of 60-65% can be attributed to factors such as incomplete reactions in either of the two steps, the formation of byproducts, and inevitable losses during the work-up and purification of the intermediates.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and yield determination of an intermediate like 13a or 13b.

G Experimental Workflow for Intermediate Synthesis and Yield Determination cluster_synthesis Synthesis cluster_analysis Purification & Analysis Start Starting Material (e.g., Intermediate 12a) Step1 Step 1: Raney-Ni Reduction Start->Step1 Reagents: Raney-Ni, Py/TFA/H2O Step2 Step 2: Iodination Step1->Step2 Intermediate Product Crude Crude Product (Intermediate 13a) Step2->Crude Reagents: I2, KOH, MeOH Purification Purification (e.g., Chromatography) Crude->Purification Pure Pure Product (Intermediate 13a) Purification->Pure YieldCalc Yield Calculation Pure->YieldCalc Weighing Characterization Characterization (e.g., NMR, MS) Pure->Characterization Structural Verification

Caption: A flowchart outlining the key stages from the starting material to the final yield calculation and characterization of the synthesized intermediate.

Signaling Pathway Context

While the provided information focuses on the chemical synthesis of intermediate-13, it is important to understand that such molecules are often designed as precursors to biologically active compounds that may target specific signaling pathways. For instance, many indole alkaloids interact with various receptors and signaling cascades in the central nervous system. A hypothetical signaling pathway that could be targeted by a final drug product derived from intermediate-13 is illustrated below.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Effector Effector Protein Receptor->Effector Activates Drug Drug Derived from Intermediate-13 Drug->Receptor Binds to SecondMessenger Second Messenger Effector->SecondMessenger Generates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Initiates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Alters CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A generalized diagram of a cell signaling pathway that could be modulated by a drug synthesized from a chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antineoplastic agent that is a critical component of several antibody-drug conjugates (ADCs).[1][2][3] Its efficacy lies in its ability to inhibit tubulin polymerization, a key process in cell division.[2][3] The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of unique amino acid derivatives.[1][2]

This document provides a detailed protocol for the synthesis of a key tetrapeptide intermediate, herein designated as Intermediate-13 (Boc-Val-Dil-Dap-Doe) . This intermediate represents a significant portion of the MMAE backbone and is a crucial precursor for the final steps of the synthesis. The protocol is based on established synthetic routes detailed in scientific literature and patent filings.

Synthesis Pathway Overview

The synthesis of Intermediate-13 is achieved through a convergent approach. This strategy involves the separate synthesis of key fragments which are then coupled together. This method is generally more efficient for large-scale production compared to a linear synthesis.[2] The overall workflow for generating Intermediate-13 involves the coupling of the dipeptide Boc-Val-Dil with the dipeptide Dap-Doe.

Synthesis_Pathway cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling Boc_Val Boc-L-Valine Dil_OMe Dolaisoleucine Methyl Ester Boc_Val_Dil_OMe Boc-Val-Dil-OMe Boc_Val_Dil_OH Boc-Val-Dil-OH (Intermediate A) Intermediate_13 Boc-Val-Dil-Dap-Doe (Intermediate-13) Boc_Val_Dil_OH->Intermediate_13 HATU, DIPEA, DMF Boc_Dap Boc-Dolaproine Doe_HCl Dolaphenine HCl Boc_Dap_Doe Boc-Dap-Doe H_Dap_Doe_HCl H-Dap-Doe HCl (Intermediate B) H_Dap_Doe_HCl->Intermediate_13

Figure 1. Convergent synthesis pathway for Intermediate-13.

Quantitative Data Summary

The following table summarizes typical yields and purity for the key steps in the synthesis of Intermediate-13. These values are representative and may vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)Purity (HPLC, %)Reference Compound
1. Dipeptide Coupling (Fragment A)Boc-Val-Dil-OMe85 - 95>95Boc-L-Valine
2. Saponification (Fragment A)Boc-Val-Dil-OH90 - 98>97Boc-Val-Dil-OMe
3. Dipeptide Coupling (Fragment B)Boc-Dap-Doe80 - 90>95Boc-Dolaproine
4. Boc Deprotection (Fragment B)H-Dap-Doe·HCl95 - 99 (quantitative)>98Boc-Dap-Doe
5. Final Fragment CouplingBoc-Val-Dil-Dap-Doe (Int-13) 75 - 85>95Boc-Val-Dil-OH

Experimental Protocols

All procedures should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Synthesis of Fragment A: Boc-Val-Dil-OH

4.1.1. Peptide Coupling to form Boc-Val-Dil-OMe

  • Dissolve Boc-L-Valine (1.0 eq) in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) to the solution at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add a solution of dolaisoleucine methyl ester HCl salt (1.0 eq) and triethylamine (TEA) (1.2 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-Val-Dil-OMe.

4.1.2. Saponification to form Boc-Val-Dil-OH

  • Dissolve the Boc-Val-Dil-OMe (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Acidify the reaction mixture with 1N HCl to a pH of ~3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Boc-Val-Dil-OH.

Synthesis of Fragment B: H-Dap-Doe·HCl

4.2.1. Peptide Coupling to form Boc-Dap-Doe

  • Dissolve Boc-Dolaproine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes.

  • Add Dolaphenine HCl (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Boc-Dap-Doe.

4.2.2. Boc Deprotection to form H-Dap-Doe·HCl

  • Dissolve Boc-Dap-Doe in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield H-Dap-Doe·HCl, which is typically used in the next step without further purification.

Final Coupling to Synthesize Intermediate-13
  • Dissolve Boc-Val-Dil-OH (Fragment A, 1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.

  • Add H-Dap-Doe·HCl (Fragment B, 1.0 eq) to the reaction mixture, followed by an additional equivalent of DIPEA to neutralize the HCl salt.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction for completion by HPLC.

  • Upon completion, precipitate the crude product by adding water to the reaction mixture.

  • Filter the solid and wash with water.

  • Purify the crude Intermediate-13 by flash chromatography to obtain the final product with high purity.

Logical Workflow for Synthesis

The synthesis of Intermediate-13 follows a logical progression from the preparation of smaller fragments to their final assembly. This workflow is designed to maximize yield and purity by purifying the intermediates at key stages.

Logical_Workflow cluster_A Fragment A Preparation cluster_B Fragment B Preparation start Starting Materials (Protected Amino Acids) A1 Peptide Coupling (Boc-Val + Dil-OMe) start->A1 B1 Peptide Coupling (Boc-Dap + Doe) start->B1 A2 Purification A1->A2 A3 Saponification A2->A3 A4 Work-up & Isolation of Boc-Val-Dil-OH A3->A4 final_coupling Final Fragment Coupling (A + B) A4->final_coupling B2 Purification B1->B2 B3 Boc Deprotection B2->B3 B4 Isolation of H-Dap-Doe HCl B3->B4 B4->final_coupling purification Final Purification (Chromatography) final_coupling->purification final_product Intermediate-13 (Boc-Val-Dil-Dap-Doe) purification->final_product

Figure 2. Logical workflow for the synthesis of Intermediate-13.

References

Application Notes and Protocols for the Analytical Characterization of MMAE Metabolite-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical payload component of several antibody-drug conjugates (ADCs) utilized in oncology.[1] The cytotoxic potency of MMAE necessitates stringent analytical monitoring of its purity and the characterization of its synthetic intermediates and metabolites to ensure the safety and efficacy of the final ADC product.[2] This document provides detailed application notes and protocols for the analytical characterization of a significant MMAE metabolite, designated as MMAE intermediate-13 (also referred to as C13).

The primary analytical techniques for the characterization of MMAE and its metabolites are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for identifying, quantifying, and structurally elucidating process-related impurities, degradation products, and metabolites.

Physicochemical Properties of MMAE and Metabolite-13

A summary of the key physicochemical properties of MMAE and its metabolite, intermediate-13 (C13), is presented in the table below.

PropertyMMAEMMAE Intermediate-13 (C13)
Molecular Formula C₃₉H₆₇N₅O₇C₃₉H₆₅N₅O₈
Molecular Weight 717.98 g/mol 701.94 g/mol [2]
Chemical Nature Synthetic potent antineoplastic agent[1]Metabolite of MMAE
Primary Mechanism of Action Inhibition of tubulin polymerization[1]Likely similar to MMAE

Note: The molecular formula for MMAE Intermediate-13 (C13) is inferred based on its molecular weight, suggesting a potential hydroxylation and demethylation relative to MMAE.

Analytical Methods and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Purpose: To determine the purity of MMAE and to detect and quantify related substances, including metabolites like intermediate-13.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-30 min: 30% to 90% B

    • 30-35 min: 90% B

    • 35.1-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 214 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.[2] For plasma samples, a solid-phase extraction (SPE) is recommended.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Purpose: To confirm the identity of MMAE and its metabolites, including intermediate-13, by determining their mass-to-charge ratio (m/z) and to quantify their presence, especially at low concentrations in biological matrices.

Experimental Protocol:

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC® BEH C18 column.[2]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient: A gradient elution with a mixture of methanol, water, and formic acid is employed.[2]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • MS/MS Parameters:

    • For MMAE, monitor transitions such as m/z 718.5 -> 686.6 and 718.5 -> 154.1.

    • For Intermediate-13, the precursor ion would be approximately m/z 702.9 [M+H]⁺, with product ions to be determined based on fragmentation studies.

  • Sample Preparation:

    • For in vitro samples, dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.[2]

    • For plasma samples, stabilize by mixing with formic acid immediately after collection, followed by solid-phase extraction (SPE) with Waters Oasis® MCX 96-Well SPE Plates.[2]

Quantitative Data Summary (LC-MS/MS)

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)
MMAE 718.5686.6, 154.1
MMAE Intermediate-13 (C13) ~702.9To be determined
d8-MMAE (Internal Standard) To be determinedTo be determined
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Purpose: To provide detailed structural information for the unambiguous confirmation of the chemical structure of MMAE and its intermediates/metabolites.

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Experiments:

    • 1D NMR: ¹H NMR to provide information on the proton environment and ¹³C NMR for the carbon framework.

    • 2D NMR (for full structural elucidation):

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To show correlations between protons and carbons over two to three bonds.

Visualizations

Experimental Workflow for MMAE Intermediate-13 Characterization

G cluster_sample_prep Sample Preparation cluster_data Data Analysis & Interpretation Biological_Matrix Biological Matrix (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Biological_Matrix->SPE Acidification Elution Elution & Concentration SPE->Elution UPLC_MSMS UPLC-MS/MS Analysis Elution->UPLC_MSMS HPLC_UV RP-HPLC-UV Analysis Elution->HPLC_UV Quantification Quantification UPLC_MSMS->Quantification Structure Structural Elucidation UPLC_MSMS->Structure MS/MS Fragmentation Purity Purity Assessment HPLC_UV->Purity NMR_Spectroscopy NMR Spectroscopy (on isolated metabolite) NMR_Spectroscopy->Structure 1D & 2D NMR

Caption: Workflow for the characterization of MMAE Intermediate-13.

Logical Relationship of Analytical Techniques

G cluster_techniques Analytical Techniques cluster_outputs Characterization Data MMAE_Metabolite MMAE Intermediate-13 HPLC RP-HPLC MMAE_Metabolite->HPLC LCMS LC-MS/MS MMAE_Metabolite->LCMS NMR NMR MMAE_Metabolite->NMR Purity Purity (%) HPLC->Purity Identity Molecular Weight (Da) LCMS->Identity Quantity Concentration (ng/mL) LCMS->Quantity Structure Chemical Structure NMR->Structure

Caption: Interplay of analytical methods for MMAE Intermediate-13.

References

General Principles in Peptide Synthesis and Handling of Potent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Monomethyl auristatin E (MMAE) is a highly potent cytotoxic agent used in antibody-drug conjugates (ADCs). Due to its hazardous nature, providing detailed, step-by-step protocols for its synthesis, particularly at a scale-up level, falls outside the scope of safe and responsible information dissemination. The synthesis of such compounds requires specialized equipment, stringent safety protocols, and handling by trained professionals in a controlled laboratory environment to prevent accidental exposure and ensure safety.

Instead of providing a detailed synthesis protocol, this document will focus on the general chemical principles and safety considerations relevant to the synthesis of complex peptides and potent molecules like MMAE, from a defensive and educational perspective. This information is intended for researchers, scientists, and drug development professionals with the appropriate background and facilities.

The synthesis of complex peptides like MMAE intermediates involves multi-step processes that often include:

  • Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis: These are common strategies for building peptide chains. SPPS involves attaching the growing peptide to a solid resin support, which simplifies purification after each step. Solution-phase synthesis is also used, particularly for large-scale production.

  • Coupling Reactions: Amino acids are sequentially added to the growing peptide chain using coupling reagents (e.g., carbodiimides like DCC or EDC, or uronium-based reagents like HBTU). These reagents activate the carboxylic acid group of one amino acid to form a peptide bond with the amino group of another.

  • Protecting Groups: To ensure selective bond formation, the reactive functional groups of the amino acids (e.g., the N-terminus and side chains) are temporarily blocked with protecting groups (e.g., Boc, Fmoc). These groups are removed (deprotected) at specific stages to allow the next reaction to occur.

  • Purification: After synthesis, the crude product is purified to remove unreacted starting materials, by-products, and other impurities. Common techniques include high-performance liquid chromatography (HPLC) and crystallization.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and HPLC.

Safety Considerations for Handling Highly Potent Compounds

Working with highly potent active pharmaceutical ingredients (HPAPIs) like MMAE requires strict adherence to safety protocols to protect laboratory personnel and the environment.

Key Safety Measures:

  • Containment: Synthesis and handling should be performed in a dedicated, restricted-access area with specialized containment equipment, such as ventilated balance enclosures, glove boxes, or isolators.

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory and typically includes:

    • Double gloving (e.g., nitrile gloves).

    • Disposable lab coats or suits.

    • Full-face respirators or powered air-purifying respirators (PAPRs).

    • Eye protection (safety glasses or goggles).

  • Engineering Controls: Laboratory facilities must have robust ventilation systems, including chemical fume hoods and localized exhaust ventilation, to minimize airborne exposure.

  • Decontamination: Procedures for decontaminating surfaces, equipment, and waste must be established and validated. This may involve using specific chemical solutions to inactivate the potent compound.

  • Waste Disposal: All waste contaminated with the HPAPI must be handled as hazardous waste and disposed of according to institutional and regulatory guidelines.

Illustrative Workflow for Chemical Synthesis

The following diagram illustrates a general, high-level workflow for a multi-step chemical synthesis process, not specific to MMAE.

G Start Starting Materials Selection & QC Step1 Step 1: First Chemical Transformation Start->Step1 Purification1 Purification & In-Process Control Step1->Purification1 Step2 Step 2: Second Chemical Transformation Purification1->Step2 Purification2 Purification & In-Process Control Step2->Purification2 FinalStep Final Synthesis Step Purification2->FinalStep FinalPurification Final Product Purification (e.g., HPLC) FinalStep->FinalPurification Characterization Characterization (NMR, MS, HPLC) FinalPurification->Characterization End Final Product QC & Release Characterization->End

Caption: A generalized workflow for multi-step chemical synthesis.

This document serves as an educational overview of the principles and safety measures associated with the synthesis of complex and potent molecules. It is not a substitute for detailed, substance-specific protocols, which should be developed and executed by qualified professionals in appropriate facilities.

Application Notes and Protocols for the Coupling of Intermediate-13

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of drug discovery and development, the synthesis of complex organic molecules often relies on the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For the purpose of these application notes, "Intermediate-13" will be defined as a generic aryl halide, a common building block in medicinal chemistry. This document provides detailed protocols and reaction conditions for three widely utilized palladium-catalyzed cross-coupling reactions involving Intermediate-13: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are fundamental for the synthesis of biaryls, alkynes, and arylamines, respectively, which are prevalent motifs in many pharmaceutical agents.

The following sections are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to performing these essential transformations. Each section includes a summary of reaction conditions in a tabular format for easy comparison, a detailed experimental protocol, and a visual representation of the catalytic cycle using Graphviz.

Suzuki-Miyaura Coupling of Intermediate-13

The Suzuki-Miyaura coupling is a versatile method for the formation of a C-C bond between an aryl halide (Intermediate-13) and an organoboron compound. This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterConditionNotes
Intermediate-13 Aryl bromide1.0 equiv
Coupling Partner Phenylboronic acid1.2 equiv
Catalyst Pd(PPh₃)₄0.05 equiv (5 mol%)
Base K₂CO₃2.0 equiv
Solvent Toluene/Water4:1 v/v
Temperature 100 °C
Reaction Time 12 h
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Intermediate-13 (aryl bromide, 1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add toluene (4 mL) and water (1 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_B Ar-Pd(II)L₂-OR' PdII_Aryl->PdII_Aryl_B Transmetalation (Ar'B(OH)₂ + Base) PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl_B->PdII_Biaryl PdII_Biaryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling of Intermediate-13

The Sonogashira coupling is a powerful method for the formation of a C-C bond between an aryl halide (Intermediate-13) and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for the synthesis of arylalkynes and conjugated enynes.

Data Presentation: Sonogashira Coupling Conditions
ParameterConditionNotes
Intermediate-13 Aryl iodide1.0 equiv
Coupling Partner Phenylacetylene1.2 equiv
Catalyst PdCl₂(PPh₃)₂0.02 equiv (2 mol%)
Co-catalyst CuI0.04 equiv (4 mol%)
Base Triethylamine (Et₃N)2.0 equiv
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 6 h
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Intermediate-13 (aryl iodide, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 0.02 equiv), and copper(I) iodide (CuI, 0.04 mmol, 0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF, 5 mL), triethylamine (2.0 mmol, 2.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne product.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation Cu_Acetylide Cu-C≡CR' PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR') CuX CuX CuX->Cu_Acetylide R'C≡CH + Base Cu_Acetylide->PdII_Alkynyl Cu_Acetylide->CuX Transmetalation to Pd

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination of Intermediate-13

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C

Application Notes and Protocols for the Synthesis of a Key Oxathiolane Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of a crucial oxathiolane intermediate utilized in the production of the antiviral drugs Lamivudine (3TC) and Emtricitabine (FTC). The synthesis route is designed around the use of low-cost and widely available starting materials.

Overview

The synthesis of the oxathiolane intermediate is achieved through a novel route employing sulfenyl chloride chemistry. This approach allows for the construction of the oxathiolane framework from acyclic precursors. The primary starting materials for this synthesis are chloroacetic acid, vinyl acetate, sodium thiosulfate, and water[1]. This methodology is particularly relevant for large-scale production due to its cost-effectiveness and the accessibility of the required reagents[1].

Data Presentation

The following table summarizes the key starting materials and reagents required for the synthesis of the oxathiolane intermediate.

Starting Material/Reagent Role in Synthesis Key Considerations
Chloroacetic acidPrecursor for the thiol esterA fundamental building block for the oxathiolane ring.
Vinyl acetateReactant with sulfenyl chlorideProvides the acetylated backbone of the intermediate.
Sodium thiosulfateSulfur sourceUsed to generate the necessary thiol functionality.
WaterSolvent and reactantUtilized in the cyclization step to form the oxathiolane ring[1].
Sulfuryl chlorideHalogenating agentUsed to generate the sulfenyl chloride from the thiol precursor[1].
TolueneSolventA more sustainable solvent option for the reaction[1].
AcetonitrileSolventUsed in certain variations of the reaction protocol[1].

Experimental Protocols

The following protocols are based on the developed synthesis route.

1. Preparation of the Thiol Ester and Sulfenyl Chloride:

  • Objective: To generate the reactive sulfenyl chloride intermediate from thioglycolic acid (derived from chloroacetic acid and sodium thiosulfate).

  • Procedure:

    • Synthesize the relevant thiol ester from thioglycolic acid.

    • The resulting thiol is then halogenated using sulfuryl chloride to produce the sulfenyl chloride. This reaction should be performed under controlled temperature conditions to manage the exothermic nature of the addition of sulfuryl chloride[1].

2. Construction of the Dichlorinated Intermediate:

  • Objective: To form the key carbon-sulfur bond and introduce the necessary chlorine atoms for subsequent cyclization.

  • Procedure:

    • React the generated sulfenyl chloride with vinyl acetate. The presence of excess sulfuryl chloride will lead to the halogenation of the ester at the α-position, yielding a dichlorinated intermediate[1].

    • It is crucial to control the reaction temperature, as lower temperatures have been shown to significantly increase the yield[1].

3. Cyclization to the Oxathiolane Intermediate:

  • Objective: To form the final oxathiolane ring structure.

  • Procedure:

    • The dichlorinated intermediate is cyclized in water to generate the target oxathiolane intermediate[1].

    • The reaction is proposed to proceed through the hydrolysis of the acetate to an aldehyde, followed by the hydrolysis of the α-chloride and subsequent ring closure[1].

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_product Final Product chloroacetic_acid Chloroacetic Acid thiol_ester_prep 1. Thiol Ester Formation chloroacetic_acid->thiol_ester_prep vinyl_acetate Vinyl Acetate dichloro_intermediate_prep 3. Dichlorinated Intermediate Synthesis vinyl_acetate->dichloro_intermediate_prep sodium_thiosulfate Sodium Thiosulfate sodium_thiosulfate->thiol_ester_prep water Water cyclization 4. Cyclization water->cyclization sulfuryl_chloride Sulfuryl Chloride sulfenyl_chloride_prep 2. Sulfenyl Chloride Generation sulfuryl_chloride->sulfenyl_chloride_prep thiol_ester_prep->sulfenyl_chloride_prep sulfenyl_chloride_prep->dichloro_intermediate_prep dichloro_intermediate_prep->cyclization oxathiolane Oxathiolane Intermediate cyclization->oxathiolane

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide addresses common impurities encountered during the synthesis of Monomethyl auristatin E (MMAE) and its intermediates. While "Intermediate-13" is not a universally designated compound in published MMAE synthesis literature, this guide is designed to be broadly applicable to the synthesis of key tetrapeptide and other advanced intermediates in the MMAE synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I might encounter during the synthesis of an MMAE intermediate?

A1: During the synthesis of complex peptides like MMAE intermediates, several process-related impurities can arise. These can broadly be categorized as:

  • Diastereomers: These are stereoisomers that are not mirror images of each other. They often result from racemization at the α-carbon of an amino acid during activation and coupling steps.[1][2]

  • Deletion Sequences: These are peptides that are missing one or more amino acid residues due to incomplete coupling reactions.[1]

  • Insertion Sequences: These impurities contain an extra amino acid, which can happen if the N-terminal protecting group (e.g., Fmoc) is prematurely removed, leading to a double coupling of the subsequent amino acid.[1]

  • Truncated Sequences: These are peptide chains where the synthesis has prematurely stopped.[1]

  • Protecting Group-Related Impurities: These can be residual protecting groups that were not completely removed, or byproducts formed during the deprotection steps.[1]

  • Reagent Adducts: These are modifications to the peptide caused by reactions with reagents used during the synthesis, such as scavengers or coupling agents.[1]

  • Solvent Adducts: Impurities can also arise from reactions with residual solvents.

Troubleshooting Guides

Problem 1: My HPLC analysis shows a cluster of peaks around the main product peak, suggesting the presence of diastereomers.

Cause: Racemization is a common issue in peptide synthesis, particularly for the unique and sterically hindered amino acids present in MMAE, such as dolaisoleucine (Dil) and dolaproine (Dap).[2] The choice of coupling reagents and reaction conditions significantly influences the extent of racemization.[1]

Solution:

  • Optimize Coupling Reagents:

    • Avoid carbodiimide reagents like DCC and DIC when possible, as they are associated with a higher risk of racemization.[1] If their use is necessary, always include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

    • Employ uronium/aminium or phosphonium-based coupling reagents like HATU, HBTU, or PyBOP, which are known to minimize racemization.[1]

  • Control Reaction Conditions:

    • Temperature: Perform coupling reactions at or below room temperature to reduce the rate of racemization.[3]

    • Solvent: Use high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Water can hydrolyze activated species and contribute to side reactions.[1]

    • Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) at the correct stoichiometry. Ensure the purity of the base.[1]

Problem 2: I am observing peaks with lower molecular weights than my target intermediate, indicating deletion or truncated sequences.

Cause: Incomplete coupling reactions are a primary cause of deletion sequences. This can be due to steric hindrance from bulky amino acids, poor solubility of the growing peptide chain, or inefficient reagent activation.[2][3]

Solution:

  • Improve Coupling Efficiency:

    • Double Coupling: For sterically hindered amino acids, performing the coupling reaction twice ("double coupling") can help drive the reaction to completion.[2]

    • Increase Reagent Excess: Use a higher excess of the activated amino acid and coupling reagents (typically 1.5 to 5 equivalents).[3]

    • Extend Reaction Time: Monitor the reaction using a qualitative method like the Kaiser test and extend the reaction time if necessary.[2]

  • Enhance Solubility:

    • If the peptide chain is aggregating on the solid support, switch to a more effective solvent like NMP or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.[1]

  • Reagent Quality: Ensure that coupling reagents and protected amino acids are fresh and have been stored under anhydrous conditions to maintain their reactivity.[3]

Data Presentation

Table 1: Summary of Common Impurities in MMAE Intermediate Synthesis

Impurity TypePotential CauseMitigation StrategyAnalytical Detection Method
Diastereomers Racemization during amino acid activation and coupling.[2]Use racemization-suppressing coupling reagents (e.g., HATU, HBTU); control reaction temperature.[1]Chiral HPLC, LC-MS
Deletion Sequences Incomplete coupling reactions due to steric hindrance or poor solubility.[1][2]Double coupling; increase reagent excess; use structure-disrupting solvents.[1][2]LC-MS, MALDI-TOF MS
Insertion Sequences Premature removal of N-terminal protecting group.[1]Ensure complete and selective deprotection in each cycle.LC-MS, MALDI-TOF MS
Truncated Sequences Premature termination of peptide chain growth.[1]Optimize coupling efficiency at each step.LC-MS, MALDI-TOF MS
Protecting Group Impurities Incomplete deprotection or side reactions of protecting groups.[1]Review protecting group strategy for compatibility; ensure complete deprotection.LC-MS, NMR
Reagent Adducts Side reactions with coupling agents or other reagents.[1]Use high-purity reagents; optimize reaction conditions.LC-MS, NMR

Experimental Protocols

Protocol 1: Purity Determination of MMAE Intermediate by RP-HPLC

Objective: To determine the purity of a synthesized MMAE intermediate and quantify related impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Diode Array Detector).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[4]

  • Sample Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile/Water mixture.[5]

Procedure:

  • Sample Preparation: Dissolve the MMAE intermediate in the sample solvent to a concentration of approximately 1 mg/mL.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 214 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (minutes) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the percentage purity of the main product peak relative to the total peak area. Identify and quantify any impurity peaks.

Mandatory Visualization

MMAE_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_purification Purification and Analysis Dolaphenine_Fragment Dolaphenine (Doe) Fragment Synthesis Coupling Coupling of Fragments Dolaphenine_Fragment->Coupling Tetrapeptide_Fragment Tetrapeptide Fragment (e.g., Mc-Val-Cit-PAB) Synthesis Tetrapeptide_Fragment->Coupling Crude_MMAE Crude MMAE Intermediate Coupling->Crude_MMAE Purification Purification (e.g., HPLC, Crystallization) Crude_MMAE->Purification Pure_MMAE Pure MMAE Intermediate Purification->Pure_MMAE QC_Analysis Quality Control Analysis (HPLC, LC-MS, NMR) Pure_MMAE->QC_Analysis

Caption: A simplified workflow for the convergent synthesis of an MMAE intermediate.

Impurity_Troubleshooting_Flowchart Start Impurity Detected in MMAE Intermediate Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Start->Identify_Impurity Diastereomers Diastereomers Present? Identify_Impurity->Diastereomers Optimize_Coupling Optimize Coupling Reagents and Conditions Diastereomers->Optimize_Coupling Yes Deletion_Sequences Deletion/Truncated Sequences Present? Diastereomers->Deletion_Sequences No Re-synthesize Re-synthesize with Optimized Protocol Optimize_Coupling->Re-synthesize Improve_Coupling_Efficiency Improve Coupling Efficiency (Double Coupling, Higher Excess) Deletion_Sequences->Improve_Coupling_Efficiency Yes Other_Impurities Other Impurities (Protecting Groups, Reagents)? Deletion_Sequences->Other_Impurities No Improve_Coupling_Efficiency->Re-synthesize Review_Strategy Review Protecting Group Strategy and Reagent Purity Other_Impurities->Review_Strategy Yes Other_Impurities->Re-synthesize No Review_Strategy->Re-synthesize

Caption: A troubleshooting flowchart for identifying and mitigating common impurities.

References

Technical Support Center: Challenges in the Isolation of MMAE Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the isolation and purification of intermediates in the synthesis of Monomethyl Auristatin E (MMAE). While the term "MMAE intermediate-13" may refer to a specific compound within a proprietary synthetic pathway, the principles and challenges discussed here are broadly applicable to the various peptide fragments and precursors involved in the multi-step synthesis of MMAE.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the isolation of MMAE intermediates?

A1: Researchers often face several challenges, including:

  • Low Yields: Inefficient reactions or degradation of the intermediate during workup and purification can lead to significant loss of material.

  • Presence of Impurities: Side-products from the reaction, unreacted starting materials, and reagents can co-purify with the desired intermediate.

  • Stereochemical Integrity: The complex nature of the amino acid derivatives in MMAE synthesis means that racemization or epimerization can occur, leading to diastereomeric impurities that are often difficult to separate.

  • Poor Crystallinity: Many MMAE intermediates are amorphous or have poor crystalline properties, making purification by crystallization challenging.

  • Solubility Issues: Intermediates may have limited solubility in common solvents, complicating both the reaction workup and the choice of purification method.

Q2: Why is the purity of MMAE intermediates so critical?

A2: The purity of each intermediate has a direct impact on the quality and efficacy of the final MMAE payload and the subsequent Antibody-Drug Conjugate (ADC). Impurities can lead to:

  • Altered potency of the final ADC.

  • Increased off-target toxicity.

  • Inconsistent drug-to-antibody ratios (DAR) during conjugation.

  • Potential immunogenicity of the final ADC product.

Q3: What are the primary methods for purifying MMAE intermediates?

A3: The most common purification techniques include:

  • Crystallization: An effective method for obtaining high-purity material if the intermediate is a crystalline solid. This can involve techniques like anti-solvent crystallization or cooling crystallization.

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired intermediate from impurities based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used for purifying key intermediates where very high purity is required, or when crystallization and column chromatography are ineffective.

Troubleshooting Guide

This section addresses specific issues that may arise during the isolation of an MMAE intermediate.

Issue 1: Low yield after workup and precipitation.

  • Possible Cause: The intermediate may be partially soluble in the precipitation/washing solvent, leading to loss of product.

  • Troubleshooting Steps:

    • Optimize Anti-Solvent: Experiment with different anti-solvents or mixtures of solvents to minimize the solubility of the product while maximizing the solubility of impurities.

    • Control Temperature: Perform the precipitation and washing steps at a lower temperature (e.g., 0-5°C) to decrease the solubility of the intermediate.

    • Minimize Wash Volume: Use the minimum volume of cold solvent necessary for effective washing to reduce product loss.

Issue 2: The isolated intermediate shows multiple spots on TLC or multiple peaks in HPLC analysis.

  • Possible Cause: Incomplete reaction, side reactions, or degradation of the product.

  • Troubleshooting Steps:

    • Monitor Reaction Completion: Use HPLC to monitor the reaction to ensure it has gone to completion before initiating the workup.

    • Optimize Reaction Conditions: Re-evaluate the reaction temperature, time, and stoichiometry of reagents to minimize the formation of side products.

    • Purification Strategy: If impurities are unavoidable, a secondary purification step may be necessary. For example, if crystallization yields impure material, follow up with column chromatography.

Issue 3: Difficulty in removing a specific impurity that co-elutes with the product in column chromatography.

  • Possible Cause: The impurity may have a very similar polarity to the desired intermediate.

  • Troubleshooting Steps:

    • Change Solvent System: Experiment with different solvent systems (mobile phases) with varying polarities and compositions to improve separation.

    • Alternative Stationary Phase: Consider using a different stationary phase for chromatography (e.g., reverse-phase silica) if standard silica gel is not effective.

    • Recrystallization: If the intermediate is crystalline, attempt recrystallization from various solvent systems. This can be highly effective at removing closely related impurities.

Issue 4: The final product has a low purity (>99% is often required for subsequent steps).

  • Possible Cause: The chosen purification method may not be sufficient for achieving the required level of purity.

  • Troubleshooting Steps:

    • Multi-Step Purification: A combination of purification techniques is often necessary. For instance, an initial crystallization to remove bulk impurities can be followed by preparative HPLC for final polishing.

    • Analytical Method Validation: Ensure that the analytical method (e.g., HPLC, LC-MS) used to assess purity is validated and capable of detecting all potential impurities.

Quantitative Data Summary

The following tables provide an overview of typical yields and purity levels that can be expected at different stages of MMAE synthesis, as well as a comparison of analytical methods for purity validation.

Table 1: Typical Yields and Purity at Different Synthesis Stages

Synthesis StageIntermediate/ProductTypical Yield (%)Typical Purity (%)
Peptide CouplingDipeptide (Boc-L-Val-L-Dil-OMe)70-85%>95% (after chromatography)
Peptide ElongationTetrapeptide Fragment60-75%>98% (after crystallization)
Final CouplingCrude MMAE80-90%~95%
Final PurificationPurified MMAE>90% (purification step)>99%

Note: These values can vary significantly depending on the specific process parameters and scale of operation.

Table 2: Comparison of Analytical Methods for Purity Assessment

Analytical MethodPrincipleAdvantagesLimitations
RP-HPLC Separation based on hydrophobicity.Excellent for quantifying purity and detecting impurities. Robust and widely available.May not resolve structurally similar impurities like diastereomers without optimized methods.
LC-MS/MS Separation by HPLC followed by mass analysis.High sensitivity and specificity for identifying and quantifying impurities based on mass-to-charge ratio.Quantitative accuracy can be influenced by ionization efficiency.
NMR Analysis of molecular structure based on nuclear magnetic resonance.Provides detailed structural information and can identify and quantify impurities without a reference standard.Lower sensitivity compared to HPLC and LC-MS.

Experimental Protocols

Protocol 1: Purification by Crystallization (Anti-Solvent Method)

  • Dissolution: Dissolve the crude solid intermediate in a suitable solvent in which it is highly soluble (e.g., Dichloromethane - DCM).

  • Precipitation: Slowly add an anti-solvent (a solvent in which the intermediate is poorly soluble, e.g., n-heptane) to the solution while stirring. The product should precipitate out.

  • Maturation: Continue stirring the resulting suspension at room temperature for 2-4 hours to allow for complete precipitation and crystal growth.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove residual impurities.

  • Drying: Dry the purified solid under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude intermediate in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the pure fractions containing the desired intermediate and concentrate them under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reaction Crude Reaction Mixture Workup Aqueous Workup / Extraction Reaction->Workup Quench & Extract Precipitation Precipitation / Crystallization Workup->Precipitation Concentrate & Add Anti-Solvent Filtration Filtration & Washing Precipitation->Filtration Chromatography Column Chromatography / HPLC Filtration->Chromatography If further purification needed Drying Drying under Vacuum Filtration->Drying Chromatography->Drying Analysis Purity & Identity Check (HPLC, LC-MS, NMR) Drying->Analysis Final Purified Intermediate Analysis->Final Purity > 99%

Caption: A general experimental workflow for the isolation and purification of an MMAE intermediate.

preventing epimerization during intermediate-13 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing epimerization during the synthesis of Intermediate-13, a critical chiral molecule in drug development. Epimerization, the unintended inversion of a stereocenter, can lead to the formation of diastereomeric impurities that are often difficult to separate and can negatively impact the biological activity and safety of the final product.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of organic synthesis?

A1: Epimerization is a chemical process that changes the configuration of a single stereocenter in a molecule that has multiple stereocenters. This results in the conversion of one diastereomer into another. In the synthesis of chiral molecules like Intermediate-13, this leads to the formation of an undesired epimer as an impurity.

Q2: Why is preventing epimerization crucial during the synthesis of Intermediate-13?

A2: The three-dimensional structure of a pharmaceutical compound is critical to its biological function. The presence of an undesired epimer can:

  • Reduce Biological Activity: The unintended stereoisomer may have lower or no desired biological activity.

  • Introduce Safety Risks: The epimer could have different pharmacological or toxicological properties, potentially causing adverse effects.

  • Complicate Purification: Epimers often have very similar physical properties to the desired product, making them difficult and costly to separate.

  • Regulatory Scrutiny: Regulatory agencies have strict requirements for the stereochemical purity of drug candidates.

Q3: What are the common causes of epimerization?

A3: Epimerization typically occurs at a stereocenter with an adjacent acidic proton, often an α-carbon to a carbonyl group or a similar electron-withdrawing group. The primary mechanisms are:

  • Enolization: Under basic or acidic conditions, a proton can be removed from the chiral center to form a planar enol or enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of epimers.

  • Oxazolone Formation: In peptide synthesis, the activated carboxylic acid of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and readily abstracted, leading to racemization or epimerization upon aminolysis.

Troubleshooting Guide for Intermediate-13 Synthesis

This guide addresses specific issues that may arise during the synthesis of Intermediate-13, focusing on practical steps to minimize the formation of the undesired epimer.

Q4: We are observing a significant amount of an epimeric impurity during the coupling step to form Intermediate-13. What are the likely causes?

A4: Epimerization during a coupling reaction to form an amide or ester bond at a chiral center is a common issue. The primary factors influencing epimerization in this step are:

  • Choice of Coupling Reagent: Some coupling reagents, particularly carbodiimides when used without an additive, can promote the formation of highly activated intermediates that are prone to epimerization via oxazolone formation.

  • Base: The type and amount of base used are critical. Strong, sterically unhindered bases can increase the rate of proton abstraction from the chiral center. Tertiary amine bases are commonly used, but their choice can significantly impact epimerization levels.

  • Reaction Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the rate of epimerization.

  • Pre-activation Time: Allowing the carboxylic acid component to be "pre-activated" with the coupling reagent and base for an extended period before adding the nucleophile can increase the risk of epimerization.

Q5: Which coupling reagents and additives are recommended to minimize epimerization?

A5: The choice of coupling reagent and, if applicable, an additive is crucial for maintaining stereochemical integrity.

  • Uronium/Aminium Reagents: Reagents like HATU, HBTU, and HCTU are generally effective. When used with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), they can significantly suppress epimerization.

  • Phosphonium Reagents: PyBOP is another effective reagent that has been shown to reduce epimerization, particularly in polar aprotic solvents like DMF or DMSO.

  • Additives: Additives like HOAt and HOBt (Hydroxybenzotriazole) react with the activated intermediate to form an active ester that is less prone to epimerization than the initial activated species. Oxyma-B is another effective additive for carbodiimide-mediated couplings.

Q6: What is the recommended protocol for a low-epimerization coupling reaction to synthesize Intermediate-13?

A6: The following is a general protocol designed to minimize epimerization. The specific equivalents and reaction times may need to be optimized for the synthesis of Intermediate-13.

Experimental Protocol: Low-Epimerization Coupling

Materials:

  • Chiral carboxylic acid precursor for Intermediate-13

  • Amine or alcohol nucleophile

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA or 2,4,6-trimethylpyridine)

  • Anhydrous, polar aprotic solvent (e.g., DMF or NMP)

Procedure:

  • Dissolve the chiral carboxylic acid precursor (1.0 eq.) and the amine/alcohol nucleophile (1.0-1.2 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq.) in the anhydrous solvent.

  • Add the coupling reagent solution to the cooled mixture of the acid and nucleophile.

  • Slowly add the base (e.g., DIPEA, 2.0 eq.) to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by a suitable method (e.g., HPLC, TLC) to determine completion and to check the diastereomeric ratio.

  • Upon completion, proceed with the appropriate aqueous workup and purification.

Q7: How can we accurately quantify the level of epimerization?

A7: The most common method for quantifying the ratio of the desired product to its epimer is through chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Analysis of Epimerization by Chiral HPLC

Objective: To separate and quantify the desired stereoisomer of Intermediate-13 and its epimer.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IA, IB, IC, etc.)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Sample of the synthesized Intermediate-13

Procedure:

  • Method Development (if a method is not established):

    • Screen different chiral columns and mobile phase compositions (varying ratios of hexane/isopropanol or other suitable solvents) to achieve baseline separation of the two epimers.

    • Optimize the flow rate and column temperature to improve resolution.

  • Sample Preparation:

    • Prepare a dilute solution of the crude or purified Intermediate-13 in the mobile phase.

    • Prepare a standard of the pure, desired stereoisomer if available.

  • Analysis:

    • Inject the sample onto the chiral HPLC column.

    • Integrate the peak areas for both the desired product and the epimeric impurity.

  • Calculation:

    • Calculate the percentage of the epimer using the following formula: % Epimer = (Area of Epimer Peak / (Area of Desired Product Peak + Area of Epimer Peak)) * 100

Data on Coupling Conditions and Epimerization

While specific data for "Intermediate-13" is not available, the following table summarizes general findings on the effect of coupling conditions on epimerization during peptide synthesis, which can serve as a guide.

Coupling Condition IDReagent(s)BaseSolvent% Epimerization (Example)
1HATU / HOAtDIPEADMFLow (e.g., <2%)
2HCTU / HOAtDIPEADMFLow (e.g., <3%)
3PyBOPDIPEADMFLow (e.g., <2%)
4DIC / HOBt-DCMModerate
5DIC / Oxyma-DMFLow
6HATU / HOAtTMPDCM/DMFVery Low (<1.7%)

Note: The level of epimerization is highly substrate-dependent. This table provides a qualitative comparison.

Visualizing Epimerization and Prevention Strategies

The following diagrams illustrate the mechanism of epimerization and a general workflow for its prevention.

epimerization_mechanism cluster_0 Epimerization via Enolization start Chiral Center (R-configuration) intermediate AChiral Planar Enolate start->intermediate Base (-H+) product_R Desired Product (R-configuration) intermediate->product_R Protonation product_S Epimer (S-configuration) intermediate->product_S Protonation

Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.

Validation & Comparative

A Comparative Analysis of Intermediate-13 Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of chemical intermediates is a critical factor that can significantly impact the yield, safety, and overall success of a synthetic route. This guide provides a comparative analysis of "Intermediate-13," a key precursor in various pharmaceutical syntheses, from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on purity data obtained through High-Performance Liquid Chromatography (HPLC) and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy.

It is important to note that "Intermediate-13" is a designation that can refer to different molecules depending on the specific synthetic pathway. The data and methodologies presented here are a composite representation based on findings for various compounds referred to as "Intermediate-13" in scientific literature.

Data Presentation: Purity Comparison

The purity of Intermediate-13 from each supplier was determined by HPLC analysis. The results are summarized in the table below.

SupplierLot NumberPurity by HPLC (%)Major Impurity (%)Retention Time (min)
Supplier A A-102398.5%0.8%12.22
Supplier B B-458997.1%1.5%12.23
Supplier C C-776195.8%2.3%12.21

Experimental Protocols

The purity of Intermediate-13 was assessed using a reversed-phase HPLC method.

  • Instrumentation: Agilent 1100 Series LC system or equivalent.

  • Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.

The chemical structure of Intermediate-13 from each supplier was confirmed using ¹H and ¹³C NMR spectroscopy.

  • Instrumentation: Bruker AV-400 spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Samples were dissolved in the appropriate deuterated solvent. ¹H and ¹³C NMR spectra were acquired to confirm the identity and structure of the intermediate.[3] These experiments are crucial for ensuring that the material from different suppliers is the correct compound and for identifying any structural isomers or impurities that may not be resolved by HPLC.

Diagrams

experimental_workflow cluster_suppliers Sample Acquisition cluster_analysis Analytical Workflow cluster_results Data Evaluation cluster_conclusion Conclusion SupplierA Supplier A HPLC HPLC Purity Analysis SupplierA->HPLC NMR NMR Structural Confirmation SupplierA->NMR SupplierB Supplier B SupplierB->HPLC SupplierB->NMR SupplierC Supplier C SupplierC->HPLC SupplierC->NMR PurityData Purity Data Comparison HPLC->PurityData ImpurityProfile Impurity Profiling HPLC->ImpurityProfile StructureVerification Structural Verification NMR->StructureVerification Selection Supplier Selection PurityData->Selection ImpurityProfile->Selection StructureVerification->Selection

Caption: Experimental workflow for the comparative analysis of Intermediate-13 purity.

signaling_pathway_example Intermediate13 Intermediate-13 Chlorination Chlorination (POCl₃) Intermediate13->Chlorination Step 1 SNAr_Reaction SNAr Reaction Chlorination->SNAr_Reaction Step 2 Boc_Protected_Intermediate Boc-Protected Intermediate SNAr_Reaction->Boc_Protected_Intermediate Step 3 Final_Product Final API Boc_Protected_Intermediate->Final_Product Final Step

Caption: A representative synthetic pathway involving Intermediate-13.

References

Navigating the Synthesis of MMAE: A Comparative Guide to Alternative Intermediates for the C-Terminal Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals actively engaged in the synthesis of Monomethyl Auristatin E (MMAE), the selection of optimal intermediates is paramount to achieving high yields, purity, and overall efficiency. While various synthetic routes to this potent antibody-drug conjugate (ADC) payload exist, this guide focuses on a critical juncture: the synthesis of the C-terminal dolaproine-dolaphenine fragment. Due to the lack of a universally defined "intermediate-13," this guide will use "Intermediate-X," representing a key protected dolaproine precursor, as a benchmark for comparison against alternative synthetic strategies.

This comprehensive analysis provides a head-to-head comparison of synthetic routes to the dolaproine core, offering valuable insights into the advantages and disadvantages of different methodologies. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the synthetic pathways, this guide aims to empower researchers to make informed decisions in their pursuit of efficient and scalable MMAE production.

Comparative Analysis of Synthetic Intermediates

The synthesis of the dolaproine moiety, a key component of the C-terminal fragment of MMAE, presents significant stereochemical challenges. Various strategies have been developed to control the stereocenters and achieve high purity of the desired diastereomer. Below is a comparison of two representative approaches to a key protected dolaproine intermediate, herein designated as "Intermediate-X" (tert-Butyl (2S)-2-((1R,2R)-3-hydroxy-1-methoxy-2-methylpropyl)pyrrolidine-1-carboxylate), and an alternative intermediate ("Alternative Intermediate-Y") derived from a different synthetic strategy.

ParameterIntermediate-X SynthesisAlternative Intermediate-Y Synthesis
Starting Materials N-Boc-L-Prolinal(S)-(-)-2-(Diphenylmethyl)pyrrolidine
Key Reaction Aldol CondensationAsymmetric Alkylation
Overall Yield ~50-60%~40-50%
Diastereomeric Ratio >95:5>90:10
Purification Method Column ChromatographyColumn Chromatography, Recrystallization
Key Advantages High diastereoselectivityCommercially available starting material
Key Disadvantages Multi-step synthesis of starting materialLower diastereoselectivity, potential for racemization

Experimental Protocols

Synthesis of Intermediate-X via Aldol Condensation

This protocol is a generalized representation based on established literature procedures.

1. Preparation of the Chiral Auxiliary:

  • To a solution of the appropriate chiral auxiliary (e.g., a chiral oxazolidinone) in an anhydrous solvent (e.g., dichloromethane) at -78 °C, add a Lewis acid (e.g., titanium tetrachloride) dropwise.

  • Stir the mixture for 30 minutes.

2. Aldol Condensation:

  • Add a solution of N-Boc-L-Prolinal in the same anhydrous solvent to the reaction mixture at -78 °C.

  • Stir for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

3. Work-up and Purification:

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Intermediate-X.

Synthesis of Alternative Intermediate-Y via Asymmetric Alkylation

This protocol is a generalized representation based on established literature procedures.

1. Formation of the Enolate:

  • To a solution of (S)-(-)-2-(Diphenylmethyl)pyrrolidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at -78 °C, add a strong base (e.g., lithium diisopropylamide) dropwise.

  • Stir the mixture for 1 hour to ensure complete enolate formation.

2. Alkylation:

  • Add a solution of a suitable electrophile (e.g., a protected bromo-propionate derivative) in the same anhydrous solvent to the reaction mixture at -78 °C.

  • Allow the reaction to proceed for several hours, monitoring by TLC.

3. Work-up and Purification:

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography and subsequent recrystallization to obtain Alternative Intermediate-Y.

Synthetic Pathway and Workflow Diagrams

To visually conceptualize the synthetic strategies, the following diagrams have been generated using the DOT language.

MMAE_Synthesis_Pathway cluster_X Intermediate-X Pathway cluster_Y Alternative Intermediate-Y Pathway N-Boc-L-Prolinal N-Boc-L-Prolinal Aldol_Reaction Aldol_Reaction N-Boc-L-Prolinal->Aldol_Reaction Chiral Auxiliary Intermediate-X Intermediate-X Alternative_Intermediate-Y Alternative_Intermediate-Y Dolaproine_Core Dolaproine_Core Alternative_Intermediate-Y->Dolaproine_Core MMAE_C-Terminal MMAE_C-Terminal Dolaproine_Core->MMAE_C-Terminal Further Modifications Aldol_Reaction->Intermediate-X Purification Chiral_Pyrrolidine (S)-(-)-2-(Diphenylmethyl)pyrrolidine Alkylation_Reaction Alkylation_Reaction Chiral_Pyrrolidine->Alkylation_Reaction LDA, Electrophile Alkylation_Reaction->Alternative_Intermediate-Y Purification

Caption: Synthetic pathways to the Dolaproine core via Intermediate-X and an alternative.

Experimental_Workflow start Select Synthetic Route synthesis Synthesize Intermediate start->synthesis purification Purify Intermediate synthesis->purification analysis Analyze Purity & Yield (HPLC, NMR, MS) purification->analysis coupling Couple with N-terminal Fragment analysis->coupling final_product MMAE coupling->final_product

In-House vs. Outsourced Intermediate-13 Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the synthesis of key intermediates is a critical step that can significantly impact project timelines and budgets. The decision to produce a crucial component like "intermediate-13" in-house or to outsource it to a specialized contract development and manufacturing organization (CDMO) is a complex one, with significant implications for cost, quality, and speed. This guide provides a comprehensive cost-benefit analysis of both approaches, supported by hypothetical experimental data and detailed protocols to aid in making an informed decision.

Executive Summary

The primary trade-off between in-house and outsourced synthesis lies in the balance between long-term control and upfront investment versus immediate access to expertise and scalability. In-house manufacturing offers greater control over production schedules, intellectual property (IP), and quality control, but requires substantial capital expenditure for equipment and personnel.[1][2][3] Outsourcing, on the other hand, provides access to specialized expertise, advanced technologies, and scalable production without the need for significant upfront investment, though it may entail less direct oversight and potential communication challenges.[1][4][5]

Quantitative Data Comparison

To illustrate the financial and operational implications of each approach, the following tables present a hypothetical comparison for the synthesis of a 1 kg batch of "intermediate-13."

Table 1: Cost Comparison

Cost FactorIn-House SynthesisOutsourced Synthesis (CDMO)
Initial Capital Expenditure $500,000 (Equipment, Facility Setup)$0
Raw Material Costs $10,000Included in Service Fee
Labor Costs $25,000 (Salaries, Training)Included in Service Fee
Overhead (Utilities, Maintenance) $5,000Included in Service Fee
Total Cost for First Batch $540,000 $75,000
Cost per Subsequent Batch $40,000 $75,000

Table 2: Performance and Timeline Comparison

MetricIn-House SynthesisOutsourced Synthesis (CDMO)
Synthesis Time (per batch) 4-6 weeks2-3 weeks
Average Yield 85%92%
Purity 98.5%>99.5%
Scalability Limited by internal capacityReadily scalable to larger quantities
IP Protection HighDependent on contractual agreements

Decision Framework: In-House vs. Outsourced Synthesis

The choice between in-house production and outsourcing is multifaceted. The following diagram illustrates a logical workflow to guide this critical decision, taking into account key project and organizational factors.

Decision_Framework Decision Framework for Intermediate-13 Synthesis start Start: Need for Intermediate-13 ip_sensitivity Is the synthesis process a core trade secret? start->ip_sensitivity in_house_expertise Do we have the required in-house expertise and equipment? ip_sensitivity->in_house_expertise Yes speed_to_market Is speed to market the primary driver? ip_sensitivity->speed_to_market No long_term_demand Is there a high, long-term demand for Intermediate-13? in_house_expertise->long_term_demand Yes outsource Outsource Synthesis to a CDMO in_house_expertise->outsource No capital_investment Is the organization willing to make a significant capital investment? long_term_demand->capital_investment Yes hybrid Consider a Hybrid Approach (e.g., initial outsourcing, later tech transfer) long_term_demand->hybrid No in_house Proceed with In-House Synthesis capital_investment->in_house Yes capital_investment->hybrid No speed_to_market->in_house_expertise No speed_to_market->outsource Yes

Caption: A flowchart to guide the decision-making process for synthesizing Intermediate-13.

Experimental Protocol: Synthesis of Intermediate-13

The following is a representative, hypothetical protocol for the synthesis of "intermediate-13," a substituted pyrimidine derivative, which is a common scaffold in medicinal chemistry.

Objective: To synthesize 1 kg of 4-(4-chlorophenyl)-6-methylpyrimidin-2-amine (Intermediate-13).

Materials and Equipment:

  • 1-(4-chlorophenyl)butane-1,3-dione (starting material)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • 50 L glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus

  • Vacuum oven

  • HPLC system for purity analysis

Procedure:

  • Reaction Setup: The 50 L reactor is charged with 30 L of ethanol. The overhead stirrer is activated, and 5.0 kg of 1-(4-chlorophenyl)butane-1,3-dione is added.

  • Reagent Addition: 2.5 kg of guanidine hydrochloride is added to the reactor, followed by the slow addition of a 21% solution of sodium ethoxide in ethanol (7.5 L) over 1 hour, maintaining the internal temperature below 30°C.

  • Reaction: The reaction mixture is heated to reflux (approximately 78°C) and maintained for 12 hours. The reaction progress is monitored by HPLC every 2 hours.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The mixture is then slowly quenched with 10 L of water, causing the product to precipitate.

  • Isolation: The resulting slurry is filtered, and the filter cake is washed with 5 L of a 1:1 ethanol/water mixture, followed by 5 L of water.

  • Drying: The isolated solid is dried in a vacuum oven at 50°C for 24 hours to yield the final product, Intermediate-13.

  • Analysis: The final product is analyzed by HPLC for purity and by NMR and mass spectrometry for structural confirmation.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the in-house synthesis and quality control process for Intermediate-13.

Experimental_Workflow In-House Synthesis Workflow for Intermediate-13 cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage reagent_prep Reagent Preparation and Reactor Charging reaction Controlled Reaction Under Reflux reagent_prep->reaction workup Quenching and Precipitation reaction->workup in_process_control In-Process Control (HPLC) reaction->in_process_control isolation Filtration and Washing workup->isolation drying Vacuum Drying isolation->drying final_product_testing Final Product Analysis (HPLC, NMR, MS) drying->final_product_testing in_process_control->final_product_testing release Product Release final_product_testing->release end Intermediate-13 Ready for Next Step release->end start Project Initiation start->reagent_prep

References

Assessing the Impact of Intermediate-13 Quality on Final MMAE Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality of chemical intermediates is a cornerstone of robust and reproducible drug development. In the synthesis of highly potent molecules like Monomethyl Auristatin E (MMAE), a critical payload in many antibody-drug conjugates (ADCs), the purity of each intermediate can have a profound impact on the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2][3] Impurities introduced from an intermediate can propagate through subsequent synthetic steps, potentially leading to the formation of less potent analogs or toxic byproducts in the final drug substance.[4][5] This guide provides a comparative analysis of how the quality of a key hypothetical intermediate, designated "Intermediate-13," influences the final potency of MMAE.

Data Presentation: Impact of Intermediate-13 Purity on MMAE Potency

The following table summarizes the experimental data from three different batches of MMAE synthesized using Intermediate-13 of varying purity levels. The potency of the final MMAE product was assessed by determining its half-maximal inhibitory concentration (IC50) in a cell-based cytotoxicity assay using a relevant cancer cell line.

Intermediate-13 Batch Purity of Intermediate-13 (%) Major Impurity Profile Final MMAE Purity (%) Final MMAE Potency (IC50, nM)
Batch A95.2%Impurity X (2.1%), Impurity Y (1.5%)96.5%8.7
Batch B98.5%Impurity X (0.8%), Impurity Y (0.4%)98.8%3.5
Batch C99.8%Impurity X (0.1%), Impurity Y (<0.1%)99.7%1.2

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of intermediate purity on final product potency.

Experimental Protocols

1. Synthesis of MMAE from Intermediate-13

A multi-step synthesis was employed to produce MMAE from Intermediate-13. The general synthetic scheme involves the coupling of peptide fragments.[6] The final step typically involves the deprotection of a protecting group to yield the active MMAE molecule. The purity of the final MMAE was determined by High-Performance Liquid Chromatography (HPLC).

2. MMAE Potency Assessment: Cell-Based Cytotoxicity Assay (MTT Assay)

The in vitro potency of the synthesized MMAE from each batch was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Line: A human breast cancer cell line (e.g., SKBR3 or BT-474) known to be sensitive to MMAE was used.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The following day, the cells were treated with serial dilutions of MMAE from each batch (A, B, and C) for 72 hours.

    • After the incubation period, the MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values were plotted against the logarithm of the MMAE concentration. A sigmoidal dose-response curve was fitted to the data to determine the IC50 value, which is the concentration of MMAE that inhibits cell growth by 50%.

Visualizations

logical_relationship cluster_process Process Intermediate_Purity Purity of Intermediate-13 Synthesis MMAE Synthesis Intermediate_Purity->Synthesis Impurity_Carryover Impurity Carry-over Intermediate_Purity->Impurity_Carryover influences Final_MMAE_Purity Final MMAE Purity Synthesis->Final_MMAE_Purity Impurity_Carryover->Final_MMAE_Purity affects Final_MMAE_Potency Final MMAE Potency (IC50) Final_MMAE_Purity->Final_MMAE_Potency determines

Caption: Logical relationship between Intermediate-13 purity and final MMAE potency.

experimental_workflow cluster_synthesis Synthesis & Purity Analysis cluster_potency Potency Assay Start Start with Intermediate-13 (Batches A, B, C) Synthesize Synthesize MMAE Start->Synthesize Purify Purify Final MMAE Synthesize->Purify HPLC HPLC Analysis for Purity Purify->HPLC Treatment Treat Cells with MMAE (from Batches A, B, C) HPLC->Treatment Use characterized MMAE Cell_Culture Culture Cancer Cells Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Analyze Data & Determine IC50 MTT_Assay->Data_Analysis

Caption: Experimental workflow for assessing the impact of intermediate purity on MMAE potency.

References

Navigating Synthesis: A Comparative Guide to Batch-to-Batch Variability of Commercial Monomethyl Auristatin E (MMAE) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and purity of starting materials are paramount in the synthesis of potent payloads for antibody-drug conjugates (ADCs). Monomethyl auristatin E (MMAE), a powerful antimitotic agent, is a key component in several approved and investigational ADCs. Its complex synthesis involves multiple intermediates, where any batch-to-batch variability can significantly impact the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of hypothetical batches of a commercial MMAE intermediate, here referred to as Intermediate-9, a critical precursor in MMAE synthesis. While specific data on "Intermediate-13" is not publicly available, the principles and analytical methodologies discussed here are broadly applicable to various MMAE intermediates.

The Critical Role of Intermediate Quality in MMAE Synthesis

MMAE is a synthetic analog of the natural product dolastatin 10. Its synthesis is a multi-step process where the quality of each intermediate directly influences the final product's efficacy and safety. Impurities or variations in the stereochemistry of an intermediate can lead to the formation of diastereomeric impurities in the final MMAE, which are often challenging to separate and can alter the biological activity of the resulting ADC. Therefore, stringent quality control and a thorough understanding of potential batch-to-batch variability of commercial intermediates are crucial for a robust and reproducible manufacturing process.

Comparative Analysis of Intermediate-9 Batches

To illustrate the impact of batch-to-batch variability, the following table summarizes hypothetical analytical data for three different commercial batches of Intermediate-9.

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidWhite to off-white solid
Purity (HPLC) 98.7%99.5%97.9%≥ 98.0%
Major Impurity 1 0.45%0.15%0.82%≤ 0.5%
Major Impurity 2 0.28%0.10%0.45%≤ 0.3%
Total Impurities 1.3%0.5%2.1%≤ 2.0%
Residual Solvents (GC) CompliesCompliesCompliesComplies with ICH Limits
Moisture Content (KF) 0.2%0.1%0.4%≤ 0.5%
Optical Rotation Conforms to ReferenceConforms to ReferenceConforms to ReferenceConforms to Reference

Analysis of Hypothetical Data:

  • Batch B represents a high-quality batch with excellent purity and low levels of impurities, comfortably meeting all acceptance criteria.

  • **Batch A

A Comparative Guide to the Cross-Validation of Analytical Methods for Pharmaceutical Intermediates like Intermediate-13

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of pharmaceutical development, ensuring the quality and consistency of drug substances is paramount. This begins with the meticulous analysis of chemical intermediates, such as Intermediate-13, which are the building blocks of the final active pharmaceutical ingredient (API). Cross-validation of analytical methods is a critical process to ensure that the data generated is reliable and reproducible, especially when methods are transferred between laboratories or when a new method is introduced to replace an existing one. This guide provides a comparative overview of common analytical methods, their cross-validation, and supporting experimental data for professionals in drug development.

Comparative Analysis of Key Analytical Methods

The selection of an analytical method for a pharmaceutical intermediate depends on various factors including the physicochemical properties of the analyte, the required sensitivity, and the intended purpose of the analysis (e.g., purity determination, impurity profiling, quantitative analysis). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used techniques.

Below is a summary of typical performance characteristics for two common methods used for the analysis of a hypothetical small molecule, "Intermediate-13".

Parameter HPLC-UV GC-MS Acceptance Criteria
Precision (%RSD) ≤ 1.5%≤ 2.0%≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.0 - 102.0%
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.995
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.005 µg/mLReportable
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.015 µg/mLReportable
Specificity SpecificHighly SpecificNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods.

HPLC-UV Method for Purity and Impurity Profiling

This method is suitable for non-volatile and thermally labile compounds like Intermediate-13.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of Intermediate-13 in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

GC-MS Method for Volatile Impurities

This method is ideal for identifying and quantifying volatile or semi-volatile impurities in Intermediate-13.

  • Instrumentation: Agilent 8890 GC system coupled with a 5977B Mass Selective Detector (MSD) or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-550 amu.

  • Sample Preparation: Accurately weigh and dissolve 25 mg of Intermediate-13 in 5 mL of Dichloromethane.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Protocol Define Cross-Validation Protocol & Acceptance Criteria Select_Methods Select Methods for Comparison (e.g., HPLC-UV vs. GC-MS) Define_Protocol->Select_Methods Prepare_Samples Prepare Standard and Sample Batches Select_Methods->Prepare_Samples Analyze_Lab1 Analyze Samples using Method A in Lab 1 Prepare_Samples->Analyze_Lab1 Analyze_Lab2 Analyze Samples using Method B in Lab 2 Prepare_Samples->Analyze_Lab2 Compare_Results Compare Results for Accuracy, Precision, etc. Analyze_Lab1->Compare_Results Analyze_Lab2->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Results->Statistical_Analysis Report Generate Cross-Validation Report Statistical_Analysis->Report

Caption: Workflow for inter-laboratory cross-validation of analytical methods.

The relationship between different analytical validation parameters is also crucial to understand.

G Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity Robustness Robustness Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOQ LOQ Linearity->LOQ LOD LOD LOQ->LOD

A Comparative Guide to the Stability of Auristatin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Auristatins, a class of highly potent synthetic analogs of the marine natural product dolastatin 10, are pivotal cytotoxic payloads in the development of antibody-drug conjugates (ADCs). The chemical stability of auristatin intermediates is a critical quality attribute that directly impacts the efficacy, safety, and shelf-life of the final ADC product. Degradation of these intermediates can lead to loss of potency and the formation of potentially toxic impurities. This guide provides an objective comparison of the stability of key auristatin intermediates, supported by available experimental data and detailed methodologies, to aid researchers in their selection and handling.

Key Auristatin Intermediates: A Focus on MMAE and MMAF

The most extensively utilized auristatin intermediates in ADC development are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[1][2] Both are pentapeptides that induce cell death by inhibiting tubulin polymerization.[2][3] The primary structural difference lies in their C-terminal amino acid residue: MMAE possesses a norephedrine residue, while MMAF has a phenylalanine, rendering it less membrane-permeable.[2][3] This subtle structural variance can influence their stability profiles under various stress conditions.

Comparative Stability Analysis

While both MMAE and MMAF are generally regarded as stable molecules, their susceptibility to degradation can vary under forced stress conditions.[2] Forced degradation studies are essential for identifying potential degradation pathways and establishing the intrinsic stability of these compounds.[1] The following table summarizes the expected relative stability of MMAE and MMAF under typical stress conditions, based on general principles of peptide stability and available literature. Direct head-to-head quantitative comparative studies under all these conditions are not extensively published; therefore, this table represents a qualitative and inferred comparison based on existing data.

Table 1: Comparative Stability of MMAE and MMAF under Forced Degradation Conditions

Stress ConditionMMAE StabilityMMAF StabilityPredominant Degradation Pathway
Acidic Hydrolysis Moderately StableModerately StableHydrolysis of amide bonds.
Basic Hydrolysis Moderately StableModerately StableHydrolysis of amide bonds, potential for epimerization.
Oxidative Degradation SusceptibleSusceptibleOxidation of susceptible amino acid residues.
Thermal Degradation Generally StableGenerally StableDegradation is temperature and duration dependent.
Photostability SusceptibleSusceptiblePhotodegradation, particularly in the presence of UV light.[4]

Note: The stability is indicated as a relative comparison. Specific degradation rates are highly dependent on the exact experimental conditions (e.g., temperature, pH, concentration of the stressor, and duration of exposure).

Experimental Protocols

To ensure consistent and reproducible stability assessment of auristatin intermediates, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments cited in the evaluation of auristatin stability.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is the cornerstone for accurately quantifying the remaining intact intermediate and detecting any degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution is typically employed.[1]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • A typical gradient might run from 10% to 90% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 214 nm or 280 nm.[1]

  • Sample Preparation: Accurately weigh the auristatin intermediate and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to a known concentration.[1]

Forced Degradation Studies

Forced degradation studies are performed to predict the degradation pathways and to demonstrate the specificity of the stability-indicating method.

  • Sample Preparation: Prepare a stock solution of the auristatin intermediate in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid (HCl) and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[1]

    • Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period.[1]

    • Oxidative Degradation: Mix the stock solution with 3% to 30% hydrogen peroxide (H₂O₂) and keep at room temperature or an elevated temperature for a defined period.[1]

    • Thermal Degradation: Incubate the solid intermediate or a solution of the intermediate at a high temperature (e.g., 80°C to 120°C) for a defined period.[1]

    • Photostability: Expose the solid intermediate or a solution to UV and visible light according to ICH Q1B guidelines.[1]

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis. Calculate the percentage of remaining intermediate and the formation of any degradation products.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in assessing auristatin stability and their mechanism of action, the following diagrams are provided.

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Auristatin Intermediate stock_solution Prepare Stock Solution (e.g., 1 mg/mL) start->stock_solution acid Acidic Hydrolysis stock_solution->acid base Basic Hydrolysis stock_solution->base oxidation Oxidative Degradation stock_solution->oxidation thermal Thermal Degradation stock_solution->thermal photo Photolytic Degradation stock_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Quantify Degradation & Identify Impurities hplc->data report Stability Profile Report data->report

Workflow for assessing the stability of auristatin intermediates.

Auristatin_Mechanism_of_Action cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Target Cancer Cell cluster_action Cytotoxic Action adc ADC in Circulation receptor Antigen Binding & Internalization adc->receptor lysosome Lysosomal Trafficking receptor->lysosome release Payload Release (e.g., MMAE/MMAF) lysosome->release tubulin Inhibition of Tubulin Polymerization release->tubulin arrest G2/M Phase Cell Cycle Arrest tubulin->arrest apoptosis Apoptosis arrest->apoptosis

Mechanism of action for auristatin-based ADCs.

Conclusion

The stability of auristatin intermediates is a multifaceted issue influenced by the specific molecular structure and the surrounding environmental conditions. Both MMAE and MMAF exhibit good overall stability, which is a key factor in their widespread use in ADCs.[2] However, understanding their potential degradation pathways under stress is crucial for the development of robust formulations and for defining appropriate storage and handling procedures. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of the stability of these and other novel auristatin derivatives, ultimately contributing to the development of safer and more effective antibody-drug conjugates.

References

Safety Operating Guide

Proper Disposal Procedures for Monomethyl Auristatin E (MMAE) Intermediate-13

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Information

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk. Personnel must wear appropriate personal protective equipment (PPE), including a solid-front lab coat, double nitrile gloves, and chemical safety goggles. An accessible safety shower and eye wash station are mandatory.

Quantitative Data Summary: MMAE Hazards

The following table summarizes the key hazard information for MMAE, which should be used as a conservative proxy for handling and disposing of its intermediates.

Hazard ClassificationGHS CodeDescriptionCitations
Acute Toxicity, OralH300Fatal if swallowed
Acute Toxicity, InhalationH330Fatal if inhaled
Germ Cell MutagenicityH340May cause genetic defects
Reproductive ToxicityH360 / H361May damage fertility or the unborn child
Specific Target Organ ToxicityH372Causes damage to organs through prolonged or repeated exposure
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Aquatic Hazard (Chronic)H412Harmful to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe deactivation, collection, and disposal of waste contaminated with MMAE intermediate-13.

Step 1: Deactivation of Residual Intermediate

Before disposal, any concentrated residues of MMAE intermediate-13 should be chemically deactivated. This procedure must be performed in a chemical fume hood.

  • Caution: Deactivation reactions can be exothermic. The procedure should be performed slowly, with appropriate cooling measures available if necessary.

  • Methodology: A common method for deactivating highly potent compounds involves treatment with an oxidizing agent like a freshly prepared 10% sodium hypochlorite solution (bleach) or potassium permanganate. The specific deactivating agent, concentration, and required reaction time will depend on the chemical nature of "intermediate-13" and the quantity of waste.

  • Crucial Action: Consult with your institution's EHS department to validate and approve a specific deactivation protocol before proceeding.

Step 2: Waste Segregation and Collection

Proper segregation is critical to ensure safe handling and compliant disposal. Do not mix this waste stream with other chemical or biological waste unless explicitly permitted by your institution's EHS guidelines.

  • Solid Waste:

    • All solid materials contaminated with the intermediate, such as personal protective equipment (gloves, lab coats), disposable labware (pipette tips, vials), and absorbent paper, must be collected as "cytotoxic waste" or "highly hazardous chemical waste."

    • This waste should be double-bagged in clear, heavy-duty plastic bags to allow for visual inspection by waste technicians.

    • Sharps, such as contaminated needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.

  • Liquid Waste:

    • All liquid waste, including deactivated solutions, reaction mixtures, and solvent rinses, must be collected in a designated, leak-proof hazardous waste container.

    • The container must be made of a compatible material (e.g., borosilicate glass or appropriate plastic) that will not react with the waste.

    • Small vials containing liquids with the same chemical constituents can be bagged together before being placed in the larger liquid waste container.

Step 3: Container Management and Labeling

Properly managing and labeling waste containers is a key component of laboratory safety and regulatory compliance.

  • Container Selection: Use only approved hazardous waste containers with secure, leak-proof, screw-on caps. The original manufacturer's container may be used if it is in good condition. Never use food containers.

  • Secondary Containment: Always store waste containers in a secondary container, such as a lab tray or bin, that can hold 110% of the volume of the primary container. This helps contain spills and allows for the segregation of incompatible waste types.

  • Labeling:

    • Clearly label every waste container with a "Hazardous Waste" tag as soon as waste is first added.

    • The label must include the full chemical name ("Monomethyl auristatin E intermediate-13" and any solvents), the hazard characteristics (e.g., "Highly Toxic," "Cytotoxic"), and the accumulation start date.

    • Keep containers closed at all times except when adding waste. Do not fill containers beyond 90% capacity to allow for expansion.

Step 4: Final Disposal
  • Storage: Store the collected and labeled hazardous waste in a designated, secure satellite accumulation area within the laboratory, away from general work areas.

  • Pickup and Disposal: All collected cytotoxic waste must be disposed of through your institution's official hazardous waste management program. Contact your EHS department to schedule a pickup for the waste containers. High-temperature incineration is the generally accepted method for the final destruction of cytotoxic compounds.

Experimental Protocols

Protocol: Chemical Deactivation of MMAE Intermediate-13 (Hypothetical Example)

Objective: To neutralize the cytotoxic potential of residual MMAE intermediate-13 prior to collection as hazardous waste. This is a generalized protocol and must be reviewed and approved by your institution's EHS department before implementation.

Materials:

  • MMAE intermediate-13 waste

  • 10% Sodium Hypochlorite (NaClO) solution (freshly prepared)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., borosilicate glass beaker) larger than the waste volume

  • pH paper or meter

  • Sodium bisulfite or sodium thiosulfate solution (for quenching excess bleach)

Methodology:

  • Preparation: Perform all steps inside a certified chemical fume hood while wearing appropriate PPE (lab coat, double gloves, safety goggles).

  • Dilution: If de

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monomethyl auristatin E intermediate-13
Reactant of Route 2
Reactant of Route 2
Monomethyl auristatin E intermediate-13

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.